

Spectroscopic comparison of dihydro-beta-ionol and dihydro-alpha-ionol

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Compound of Interest

Compound Name: Dihydro-beta-ionol

Cat. No.: B1595605

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A Spectroscopic Showdown: Dihydro- β -ionol vs. Dihydro- α -ionol

In the realm of flavor and fragrance chemistry, subtle structural variations can lead to significant differences in sensory perception and chemical properties. This guide provides a detailed spectroscopic comparison of two such isomers: dihydro- β -ionol and dihydro- α -ionol. While both are saturated derivatives of the well-known ionones, the position of the double bond in their cyclohexene ring prior to reduction results in distinct spectroscopic fingerprints. This comparison is crucial for researchers, scientists, and professionals in drug development for accurate identification and characterization of these compounds.

Molecular Structures

The key difference between dihydro- β -ionol and dihydro-alpha-ionol lies in the substitution pattern of the trimethylcyclohexyl ring. Dihydro- β -ionol possesses a tetrasubstituted double bond within the ring, which upon hydrogenation, results in a fully saturated ring. In contrast, dihydro- α -ionol originates from α -ionone, which has a trisubstituted double bond that becomes saturated upon reduction. This seemingly minor distinction has a profound impact on the chemical environment of the protons and carbons, leading to distinguishable spectroscopic data.

Dihydro- α -ionolCC(C)(C)C1C=CCCC1C(C)C(C)CDihydro- β -ionolCC(C)(C)C1C=CCCC1C(C)C(C)C

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